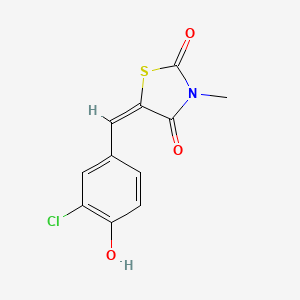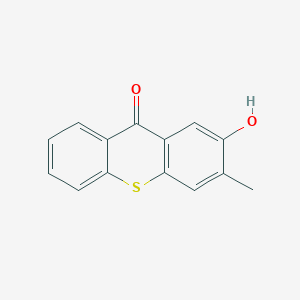![molecular formula C18H23NOS B5151506 N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, also known as MMTPA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is as a fluorescent probe for detecting metal ions, such as copper and zinc. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to selectively bind to these metal ions and emit strong fluorescence signals, making it a valuable tool for detecting and quantifying these ions in biological samples.
Another potential application of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is as a molecular switch for controlling enzyme activity. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to bind to specific enzymes and inhibit their activity. By using light to trigger the release of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, the enzyme activity can be restored, providing a powerful tool for controlling biological processes.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation is thought to be responsible for the unique properties of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, such as its fluorescence and enzyme inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a valuable tool for studying biological processes without interfering with normal cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its versatility and ease of use in lab experiments. It can be easily synthesized and purified, and its properties can be easily modulated by changing its chemical structure. However, one limitation of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its specificity for certain metal ions and enzymes, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline. One area of interest is the development of new fluorescent probes based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for detecting other metal ions and molecules. Another area of interest is the development of new molecular switches based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for controlling other biological processes. Overall, N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has great potential for advancing scientific research in many different fields.
Métodos De Síntesis
The synthesis of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline involves the reaction of 4-methoxyphenylacetonitrile with 3-methylthiopropylmagnesium bromide, followed by the addition of aniline. The resulting product is then purified using column chromatography to obtain N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline in its pure form. This method has been used successfully by many researchers to synthesize N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline with high yields and purity.
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-14(19-16-5-4-6-18(13-16)21-3)7-8-15-9-11-17(20-2)12-10-15/h4-6,9-14,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNRZAXVFYVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)

![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)